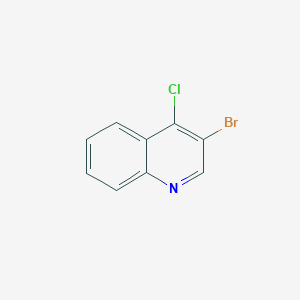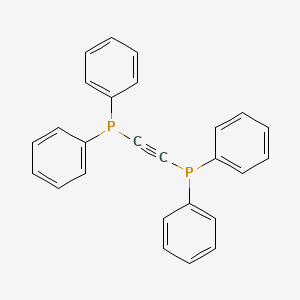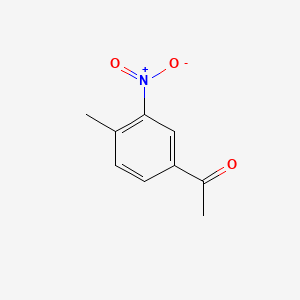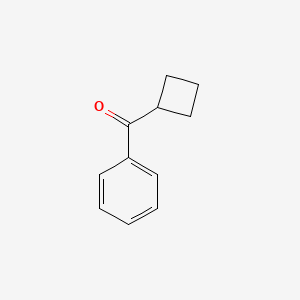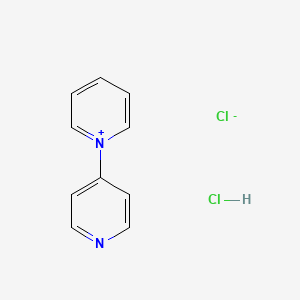
3-(甲氧基甲基)吡啶
描述
3-(Methoxymethyl)pyridine is an organic compound with the chemical formula C7H9NO . It is a colorless to light yellow liquid .
Molecular Structure Analysis
The molecular weight of 3-(Methoxymethyl)pyridine is 123.15 . The SMILES string representation is COc1cccnc1 .Physical And Chemical Properties Analysis
3-(Methoxymethyl)pyridine is a colorless to light yellow liquid . It has a molecular weight of 123.15 and a refractive index of n20/D 1.518 (lit.) . It has a boiling point of 65 °C/15 mmHg (lit.) and a density of 1.083 g/mL at 25 °C (lit.) .科学研究应用
合成和结构分析
衍生物的合成: 3-(甲氧基甲基)吡啶参与了各种吡啶衍生物的合成,这些衍生物在不同领域具有潜在的应用。一个例子是 4-(甲氧基甲基)-6-甲基-2-氧代-1, 2-二氢吡啶-3-腈及其衍生物的合成,这些衍生物已使用红外光谱、电子光谱、紫外可见吸收光谱和荧光光谱等光谱方法对其结构特征进行了研究 (Cetina 等人,2010)。
晶体学研究: 已对含有 3-(甲氧基甲基)吡啶的化合物进行了深入的晶体学研究,揭示了有趣的结构特征和取代基对这些化合物的影响。这包括研究 3-(二乙基硼乙炔基)吡啶的环状三聚体中的非平面排列 (Wakabayashi 等人,2014)。
化学性质和反应
电子性质的研究: 已探索了 3-(甲氧基甲基)吡啶衍生物的电子性质,包括它们在不同溶剂中的吸收光谱以及浓度对分子间相互作用的影响 (Tranfić 等人,2011)。
氧化研究: 已研究了包括 3-甲氧基吡啶在内的各种取代吡啶的氧化动力学,提供了对这些化合物在不同化学环境中反应性的见解 (Dell’Arciprete 等人,2007)。
电化学还原: 已探索了在硫酸水溶液中吡啶环上各种取代基(包括 3-(甲氧基甲基)吡啶)的电还原,阐明了还原机制和潜在的合成应用 (Nonaka 等人,1981)。
分子相互作用和光反应
分子相互作用研究: 已研究了 3-(甲氧基甲基)吡啶的某些衍生物与其他化学物质(如 Raney 镍)的相互作用,提供了对潜在合成途径和分子转化的见解 (Kostenko 等人,2008)。
不同条件下的光反应: 已研究了相关化合物 4-吡啶甲酸甲酯在甲醇中在不同大气条件下的光反应,导致吡啶环上不同位置的甲氧基化和羟甲基化。这突出了环境对这类化合物化学行为的影响 (Sugiyama 等人,1984)。
属性
IUPAC Name |
3-(methoxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-9-6-7-3-2-4-8-5-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJVHNKOXFYNTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10320706 | |
| Record name | 3-(methoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10320706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)pyridine | |
CAS RN |
58418-62-5 | |
| Record name | NSC363756 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(methoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10320706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene](/img/structure/B1583832.png)

